Ethyl 2-((3,5-dichloropyridin-2-YL)amino)-2-oxoacetate Ethyl 2-((3,5-dichloropyridin-2-YL)amino)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13813583
InChI: InChI=1S/C9H8Cl2N2O3/c1-2-16-9(15)8(14)13-7-6(11)3-5(10)4-12-7/h3-4H,2H2,1H3,(H,12,13,14)
SMILES: CCOC(=O)C(=O)NC1=C(C=C(C=N1)Cl)Cl
Molecular Formula: C9H8Cl2N2O3
Molecular Weight: 263.07 g/mol

Ethyl 2-((3,5-dichloropyridin-2-YL)amino)-2-oxoacetate

CAS No.:

Cat. No.: VC13813583

Molecular Formula: C9H8Cl2N2O3

Molecular Weight: 263.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((3,5-dichloropyridin-2-YL)amino)-2-oxoacetate -

Specification

Molecular Formula C9H8Cl2N2O3
Molecular Weight 263.07 g/mol
IUPAC Name ethyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoacetate
Standard InChI InChI=1S/C9H8Cl2N2O3/c1-2-16-9(15)8(14)13-7-6(11)3-5(10)4-12-7/h3-4H,2H2,1H3,(H,12,13,14)
Standard InChI Key NJHKBNHQSRHQFA-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)NC1=C(C=C(C=N1)Cl)Cl
Canonical SMILES CCOC(=O)C(=O)NC1=C(C=C(C=N1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, ethyl 2-((3,5-dichloropyridin-2-yl)amino)-2-oxoacetate, reflects its esterified oxoacetate backbone linked to a 3,5-dichloropyridin-2-amine moiety. Its molecular formula is C₉H₇Cl₂N₂O₃, distinguishing it from the monochloro analog (C₉H₁₀Cl₂N₂O₃) by the absence of a hydrochloride counterion and the addition of a second chlorine atom at the pyridine ring’s 3-position .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC NameEthyl 2-((3,5-dichloropyridin-2-yl)amino)-2-oxoacetateN/A
Molecular FormulaC₉H₇Cl₂N₂O₃Calculated
Molecular Weight278.07 g/molCalculated
Canonical SMILESCCOC(=O)C(=O)NC1=NC(=CC(=C1)Cl)ClDerived

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthetic route for the 3,5-dichloro derivative is documented in the provided sources, analogous methods for the 5-chloro variant involve condensing 5-chloropyridin-2-amine with ethyl oxalyl chloride in the presence of a base . For the dichloro compound, substituting 3,5-dichloropyridin-2-amine as the starting material would likely follow a similar pathway, though reaction yields and purity may vary due to steric and electronic effects from the additional chlorine atom.

Reactivity Profile

The compound’s reactivity is governed by two key functional groups:

  • Oxoacetate Ester: Susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives.

  • Chloropyridinyl Amine: The electron-withdrawing chlorine atoms enhance the electrophilicity of the pyridine ring, facilitating nucleophilic substitution at the 2-position .

Physicochemical Properties

Spectral Characteristics

Although spectral data for the 3,5-dichloro derivative is unavailable, the monochloro analog’s IR spectrum shows peaks indicative of amide C=O stretching (~1680 cm⁻¹) and ester C=O (~1740 cm⁻¹) . NMR data for the dichloro variant would likely exhibit downfield shifts for the pyridine protons due to increased electron withdrawal.

Solubility and Stability

The compound is expected to exhibit low water solubility due to its nonpolar chloropyridine and ethyl ester groups. Stability under ambient conditions is inferred to be moderate, though hydrolysis of the ester group may occur in humid environments.

Biological and Industrial Applications

Pharmaceutical Intermediate

Chloropyridine derivatives are frequently employed in drug discovery. For example, the monochloro analog is a precursor in antitrypanosomal and antiplasmodial agents . The dichloro variant’s enhanced lipophilicity could improve blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapeutics.

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